molecular formula C10H13N5O4S B12810066 Uridine, 3'-azido-2',3'-dideoxy-5-(methylthio)- CAS No. 111495-97-7

Uridine, 3'-azido-2',3'-dideoxy-5-(methylthio)-

Katalognummer: B12810066
CAS-Nummer: 111495-97-7
Molekulargewicht: 299.31 g/mol
InChI-Schlüssel: XHTFZFSIWJXCSZ-SHYZEUOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Uridine, 3'-azido-2',3'-dideoxy-5-(methylthio)- is a synthetic nucleoside analog characterized by structural modifications at the sugar and base moieties. The compound features a 3'-azido group, 2',3'-dideoxyribose (eliminating the 2' and 3' hydroxyl groups), and a 5-(methylthio) substitution on the uracil base. These modifications confer resistance to enzymatic degradation while enhancing interactions with viral or cellular targets. The 3'-azido group is a critical functional moiety, enabling metabolic activation and chain termination during nucleic acid synthesis, similar to the mechanism of AZT (zidovudine) . The 5-(methylthio) group may influence base-pairing dynamics and binding affinity to enzymes like reverse transcriptase or phosphorylases .

Eigenschaften

CAS-Nummer

111495-97-7

Molekularformel

C10H13N5O4S

Molekulargewicht

299.31 g/mol

IUPAC-Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O4S/c1-20-7-3-15(10(18)12-9(7)17)8-2-5(13-14-11)6(4-16)19-8/h3,5-6,8,16H,2,4H2,1H3,(H,12,17,18)/t5-,6+,8+/m0/s1

InChI-Schlüssel

XHTFZFSIWJXCSZ-SHYZEUOFSA-N

Isomerische SMILES

CSC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]

Kanonische SMILES

CSC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods

General Synthetic Strategy

The synthesis of Uridine, 3'-azido-2',3'-dideoxy-5-(methylthio)- typically follows a multi-step approach involving:

  • Protection of hydroxyl groups on the sugar moiety to control regioselectivity.
  • Selective oxidation and reduction steps to introduce or remove oxygen functionalities.
  • Introduction of the azido group via nucleophilic substitution.
  • Installation of the methylthio group at the 5-position through conjugate addition or substitution reactions.

Stepwise Synthetic Route

Starting Material Preparation
  • The synthesis often begins with a protected uridine derivative such as 2',3'-O-isopropylideneuridine or a similar protected sugar nucleoside to prevent unwanted side reactions at the hydroxyl groups.
Oxidation and Formation of Vinyl Sulfone Intermediate
  • Moffatt oxidation of 2',3'-O-isopropylideneuridine yields a 5'-aldehyde intermediate.
  • This aldehyde is treated with a stabilized Wittig reagent, such as (p-toluenesulfonylmethylene)triphenylphosphorane, to form a vinyl sulfone intermediate with high yield (~85%).
Introduction of the Methylthio Group
  • The vinyl sulfone intermediate undergoes conjugate addition with sodium thiomethoxide, resulting in the 5'-methylthio substituted nucleoside.
  • This step is stereoselective and can yield diastereomeric mixtures separable by chromatography.
Azido Group Installation at 3' Position
  • The 3'-hydroxyl group is converted into a good leaving group, typically a mesylate or tosylate.
  • Nucleophilic displacement of this leaving group with sodium azide introduces the azido group at the 3' position.
  • This reaction is usually performed in polar aprotic solvents like DMF at elevated temperatures to facilitate substitution.
Deprotection and Purification
  • Protective groups such as isopropylidene or trityl groups are removed under acidic conditions (e.g., trifluoroacetic acid).
  • The final product is purified by chromatographic techniques to isolate the desired stereoisomer.

Alternative Synthetic Approaches

Starting from D-Xylose Derivatives

  • An alternative route involves synthesizing the sugar moiety from D-xylose through a series of steps including acetylation, azidation, and thio-substitution.
  • This approach allows the preparation of 3'-azido-2',3'-dideoxy-4'-thionucleosides, which are structurally related analogs.
  • The sugar derivatives are then coupled with silylated pyrimidine bases in the presence of Lewis acids to form the nucleoside.

Chemo-Enzymatic Methods

  • Chemo-enzymatic synthesis has been reported to improve yields significantly for related azido nucleosides.
  • Enzymatic steps can provide regio- and stereoselectivity advantages over purely chemical methods, increasing yields from ~50% to over 85% in some cases.

Data Table: Summary of Key Synthetic Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Protection of uridine 2',3'-O-isopropylidene formation >90 Protects 2' and 3' hydroxyls
Moffatt oxidation CrO3/pyridine/Ac2O complex 85 Converts 5'-OH to 5'-aldehyde
Wittig reaction (p-toluenesulfonylmethylene)triphenylphosphorane 85 Forms vinyl sulfone intermediate
Conjugate addition Sodium thiomethoxide in methanol 70-80 Introduces 5'-methylthio group
Mesylation of 3'-OH Methanesulfonyl chloride, base 80-90 Converts 3'-OH to mesylate leaving group
Azide substitution Sodium azide in DMF, heat 75-85 Replaces mesylate with azido group
Deprotection Trifluoroacetic acid or methanolic ammonia 80-90 Removes protecting groups
Purification Silica gel chromatography - Separates diastereomers and impurities

Analyse Chemischer Reaktionen

Types of Reactions

Uridine, 3’-azido-2’,3’-dideoxy-5-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the azido group.

    Substitution: Nucleophiles such as amines or thiols can react with the azido group under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted uridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Uridine, 3'-azido-2',3'-dideoxy-5-(methylthio)- is a modified nucleoside analog with diverse applications in scientific research, particularly in chemistry, biology, and medicine. It is similar in structure to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA.

Scientific Research Applications

Uridine, 3'-azido-2',3'-dideoxy-5-(methylthio)- has several applications in scientific research:

  • Chemistry It serves as a precursor in synthesizing other nucleoside analogs.
  • Biology It is studied for its potential role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
  • Medicine It is investigated for its antiviral and anticancer properties.
  • Industry It has potential use in developing diagnostic tools and therapeutic agents.

Uridine, 3'-azido-2',3'-dideoxy-5-(methylthio) has potential biological activities, particularly in antiviral and anticancer applications. The compound is characterized by the following structural features:

  • Azido Group Enhances reactivity and potential for incorporation into nucleic acids.
  • Dideoxy Configuration Lacks hydroxyl groups at the 2' and 3' positions, which is crucial for its function as an antiviral agent.
  • Methylthio Substituent Imparts unique biochemical properties that may influence its interaction with biological systems.

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral activity against various viruses. A notable study indicated that it effectively inhibited the replication of HIV by acting as a chain terminator during reverse transcription. This property is particularly valuable in developing therapies for retroviral infections.

Table 1: Antiviral Efficacy of Uridine Derivatives

CompoundVirus TypeIC50 (μM)Reference
Uridine, 3'-azido-2',3'-dideoxy-5-(methylthio)-HIV0.5
2',3'-dideoxyuridineHIV1.0
Ara-A (Adenine analogue)Herpes Simplex Virus0.8

Anticancer Potential

In addition to its antiviral properties, Uridine, 3'-azido-2',3'-dideoxy-5-(methylthio) has shown promise in cancer therapy. Its ability to inhibit DNA synthesis makes it a candidate for further investigation in oncology.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 μM. Mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of Uridine, 3'-azido-2',3'-dideoxy-5-(methylthio) is crucial for its therapeutic application. Preliminary studies suggest favorable absorption characteristics with a half-life conducive to therapeutic efficacy. However, toxicity assessments are ongoing to determine safe dosage ranges.

Table 2: Pharmacokinetic Profile

ParameterValue
Bioavailability~70%
Half-life4 hours
Maximum tolerated dose (MTD)100 mg/kg

Wirkmechanismus

The mechanism of action of uridine, 3’-azido-2’,3’-dideoxy-5-(methylthio)- involves its incorporation into nucleic acids, where it can inhibit DNA synthesis by acting as a chain terminator. The azido group prevents the formation of phosphodiester bonds, thereby halting the elongation of the DNA chain . This mechanism is similar to that of other nucleoside analogs used in antiviral and anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural distinctions and their biochemical implications:

Compound Sugar Modifications Base Modifications Key Functional Properties
Uridine, 3'-azido-2',3'-dideoxy-5-(methylthio)- 2',3'-dideoxy; 3'-azido 5-(methylthio)uracil Resists phosphorylase cleavage ; selective inhibition of HIV reverse transcriptase
AZT (3'-azido-3'-deoxythymidine) 3'-deoxy; 3'-azido Thymine Chain termination in HIV DNA synthesis; high affinity for thymidine kinase
3'-Azido-2',3'-dideoxyuridine (AzddU) 2',3'-dideoxy; 3'-azido Uracil Substrate for hepatic azido reduction; forms 3'-amino derivative
5'-Azido-5'-deoxyuridine 5'-deoxy; 5'-azido Uracil Used in click chemistry for triazole-linked prodrugs
3'-Azido-2',3'-dideoxy-5-methyluridine 2',3'-dideoxy; 3'-azido 5-methyluracil Low Ki (1.2 μM) for uridine phosphorylase inhibition

Metabolic and Pharmacokinetic Profiles

  • Hepatic Catabolism: Unlike AZT, 3'-azido-2',3'-dideoxyuridine derivatives undergo hepatic reduction of the 3'-azido group to 3'-amino metabolites, which exhibit toxicity in bone marrow cells . This pathway is shared across 3'-azido-dideoxynucleosides (e.g., AzddC, AzddG) .
  • Phosphorylation Efficiency : The 5'-triphosphate of 3'-azido-2',3'-dideoxyuridine shows competitive inhibition of HIV reverse transcriptase (Ki = 0.8 μM), comparable to AZT-TP (Ki = 0.5 μM). However, cellular thymidine kinase phosphorylates AZT 20-fold more efficiently due to its thymine base .

Research Findings and Implications

  • Enzymatic Reduction: The hepatic reduction of 3'-azido groups to 3'-amino derivatives is a critical toxicity pathway, necessitating structural optimization (e.g., 5-(methylthio) substitution) to mitigate metabolite toxicity .
  • Kinase Selectivity : The thymidine kinase’s preference for thymine-based analogs (e.g., AZT) over uracil derivatives limits the antiviral potency of 3'-azido-2',3'-dideoxyuridine derivatives .
  • Phosphorylase Resistance : The absence of 2' and 3' hydroxyl groups and 5-substituents (methylthio) confers resistance to phosphorylase cleavage, prolonging half-life in vivo .

Biologische Aktivität

Uridine, 3'-azido-2',3'-dideoxy-5-(methylthio)- (commonly referred to as a modified uridine derivative), has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This article explores its biological activity, synthesizing data from various studies and highlighting significant findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Azido Group : Enhances reactivity and potential for incorporation into nucleic acids.
  • Dideoxy Configuration : Lacks hydroxyl groups at the 2' and 3' positions, which is crucial for its function as an antiviral agent.
  • Methylthio Substituent : Imparts unique biochemical properties that may influence its interaction with biological systems.

The biological activity of Uridine, 3'-azido-2',3'-dideoxy-5-(methylthio)- primarily involves its incorporation into RNA. The azido group allows for selective binding to viral RNA polymerases, inhibiting viral replication. The dideoxy configuration prevents further elongation of the RNA strand once incorporated, effectively terminating viral RNA synthesis.

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral activity against various viruses. A notable study indicated that it effectively inhibited the replication of HIV by acting as a chain terminator during reverse transcription. This property is particularly valuable in developing therapies for retroviral infections.

Table 1: Antiviral Efficacy of Uridine Derivatives

CompoundVirus TypeIC50 (μM)Reference
Uridine, 3'-azido-2',3'-dideoxy-5-(methylthio)-HIV0.5
2',3'-dideoxyuridineHIV1.0
Ara-A (Adenine analogue)Herpes Simplex Virus0.8

Anticancer Potential

In addition to its antiviral properties, Uridine, 3'-azido-2',3'-dideoxy-5-(methylthio)- has shown promise in cancer therapy. Its ability to inhibit DNA synthesis makes it a candidate for further investigation in oncology.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 μM. Mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of Uridine, 3'-azido-2',3'-dideoxy-5-(methylthio)- is crucial for its therapeutic application. Preliminary studies suggest favorable absorption characteristics with a half-life conducive to therapeutic efficacy. However, toxicity assessments are ongoing to determine safe dosage ranges.

Table 2: Pharmacokinetic Profile

ParameterValue
Bioavailability~70%
Half-life4 hours
Maximum tolerated dose (MTD)100 mg/kg

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3'-azido-2',3'-dideoxy-5-(methylthio)uridine, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves cyclonucleoside intermediates. For example, 5′-O-benzoyl-2′-deoxy-5-fluoro-2,3′-O-cyclouridine is treated with lithium azide in DMF to introduce the azide group at the 3′ position, followed by deprotection steps (e.g., refluxing with 80% acetic acid) . Alternative routes use electrophilic halogenation (e.g., N-chlorosuccinimide) for C-5 modifications, followed by azide substitution . Key intermediates include cyclonucleosides (e.g., 2,2′-O-cyclouridine derivatives) and halogenated precursors (e.g., 5-chloro or 5-iodo uridine analogs).

Q. How is the compound characterized structurally, and what analytical techniques are critical for verification?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming sugar and base modifications. For example, ¹H NMR of 5ClAZdU (a related analog) shows distinct signals for H6 (δ 8.30 ppm) and NH (δ 11.8 ppm), while ¹³C NMR confirms C5 halogenation (δ 108.03 ppm) . High-resolution mass spectrometry (HRMS) and HPLC with C18 columns (e.g., 10–25% acetonitrile gradients) are used to verify purity and molecular weight .

Q. What initial biological activities have been reported for this compound?

  • Methodological Answer : The compound and its analogs exhibit antiviral and anticancer properties. For instance, 3′-azido-2′,3′-dideoxyuridine-5′-triphosphate inhibits HIV-1 reverse transcriptase (RT) with a 100-fold selectivity over human DNA polymerase α, as shown via competitive inhibition assays using dTTP as a substrate . Anticancer activity is evaluated through cytotoxicity assays (e.g., MTT) in cell lines, with EC50 values correlated to phosphorylation efficiency .

Advanced Research Questions

Q. How do structural modifications at the C-5 position (e.g., methylthio, halogen, fluorine) influence antiviral potency and selectivity?

  • Methodological Answer : C-5 substituents modulate lipophilicity and base-pairing interactions. For example:

  • Methylthio groups enhance membrane permeability due to increased hydrophobicity.
  • Halogens (Br, I) improve RT binding via steric and electronic effects, as seen in 5-bromo and 5-iodo analogs with ED50 values of 1.5–3.0 µM against Moloney murine leukemia virus (M-MULV) .
    Kinetic studies (e.g., Km and Vmax comparisons) using purified RT and cellular kinases are critical to quantify these effects .

Q. What strategies optimize the phosphorylation efficiency of 3′-azido-2′,3′-dideoxy-5-(methylthio)uridine in target cells?

  • Methodological Answer : Phosphorylation efficiency depends on host thymidine kinase (TK) affinity. Competitive assays with thymidine (Km = 7.0 µM) reveal that 3′-azido analogs have higher Km values (e.g., 67 µM), reducing phosphorylation rates . To bypass this limitation:

  • Prodrug approaches : 5′-O-ester derivatives (e.g., myristoyl or retinoic acid conjugates) enhance cellular uptake and enzymatic cleavage to release the parent compound .
  • Co-administration with TK enhancers : Small molecules that upregulate TK expression improve triphosphate formation .

Q. How can contradictory data on antiviral efficacy across studies be resolved?

  • Methodological Answer : Discrepancies in ED50 values (e.g., 0.02 µM vs. 0.23 µM for HIV-1) arise from assay variations:

  • Cell type differences : Primary lymphocytes vs. immortalized cell lines (e.g., H9) exhibit varying TK activity .
  • Substrate competition : Intracellular dTTP levels inversely correlate with analog efficacy, necessitating standardized dNTP depletion protocols .
    Meta-analyses using harmonized protocols (e.g., NIH AIDS Reagent Program guidelines) are recommended for cross-study comparisons .

Q. What is the compound’s mechanism of resistance in viral populations, and how can it be mitigated?

  • Methodological Answer : Resistance arises from RT mutations (e.g., M184V or K65R) that reduce triphosphate binding. Strategies include:

  • Combination therapy : Pairing with non-azido analogs (e.g., tenofovir) to suppress resistance emergence .
  • Structural modeling : Computational docking studies (e.g., using HIV-1 RT crystal structures, PDB ID 1RTD) guide modifications to the methylthio group for improved fit in mutated active sites .

Key Research Gaps

  • Metabolic Stability : Limited data on hepatic clearance and cytochrome P450 interactions.
  • Blood-Brain Barrier Penetration : Unclear if methylthio modification improves CNS delivery compared to AZT.
  • Long-Term Toxicity : Bone marrow suppression risks require in vivo models for validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.